Benzhydryloxybis(trimethylsiloxy)chlorosilane

Hydrolytic Sensitivity Moisture Stability Silylating Agent

Benzhydryloxybis(trimethylsiloxy)chlorosilane (CAS 309963‑45‑9, C₁₉H₂₉ClO₃Si₃, MW 425.14 g/mol) [REFS‑1] is a polyfunctional chlorosilane that incorporates a central silicon atom bearing a reactive chloride, two electron‑donating trimethylsiloxy (–OSiMe₃) groups, and a bulky benzhydryloxy (diphenylmethoxy) moiety [REFS‑2]. This unique substitution pattern imparts a controlled hydrolytic sensitivity (Gelest rating 7: reacts slowly with moisture/water) [REFS‑3] and a steric profile that positions the compound between highly labile silylating agents (e.g., TMSCl) and the excessively robust tert‑butyldimethylsilyl (TBS) group [REFS‑4].

Molecular Formula C19H29ClO3Si3
Molecular Weight 425.1 g/mol
CAS No. 309963-45-9
Cat. No. B3123598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydryloxybis(trimethylsiloxy)chlorosilane
CAS309963-45-9
Molecular FormulaC19H29ClO3Si3
Molecular Weight425.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](OC(C1=CC=CC=C1)C2=CC=CC=C2)(O[Si](C)(C)C)Cl
InChIInChI=1S/C19H29ClO3Si3/c1-24(2,3)22-26(20,23-25(4,5)6)21-19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3
InChIKeyMXYRUZAVJVIZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzhydryloxybis(trimethylsiloxy)chlorosilane (CAS 309963-45-9) – Overview & Procurement-Relevant Structural Profile


Benzhydryloxybis(trimethylsiloxy)chlorosilane (CAS 309963‑45‑9, C₁₉H₂₉ClO₃Si₃, MW 425.14 g/mol) [REFS‑1] is a polyfunctional chlorosilane that incorporates a central silicon atom bearing a reactive chloride, two electron‑donating trimethylsiloxy (–OSiMe₃) groups, and a bulky benzhydryloxy (diphenylmethoxy) moiety [REFS‑2]. This unique substitution pattern imparts a controlled hydrolytic sensitivity (Gelest rating 7: reacts slowly with moisture/water) [REFS‑3] and a steric profile that positions the compound between highly labile silylating agents (e.g., TMSCl) and the excessively robust tert‑butyldimethylsilyl (TBS) group [REFS‑4]. As a silylating agent and organosilicon building block, its core procurement value lies in delivering a predictable balance of protection stability and ease of cleavage that is not simultaneously achievable with simpler chlorosilanes or with extremely hindered alternatives.

Why Generic Substitution of Benzhydryloxybis(trimethylsiloxy)chlorosilane (309963-45-9) Fails – The “Goldilocks” Steric & Hydrolytic Window


Substituting Benzhydryloxybis(trimethylsiloxy)chlorosilane with a simpler analog such as trimethylchlorosilane (TMSCl) or tert‑butyldimethylchlorosilane (TBSCl) introduces significant and often unacceptable deviations in reaction outcomes [REFS‑1]. TMSCl‑derived silyl ethers are known to be chemically unstable under many synthetic conditions, leading to premature deprotection and side‑reactions [REFS‑2]; conversely, the TBS group, while providing excellent stability, imposes such steric hindrance and robust Si–O bonding that its removal requires aggressive fluoride‑based conditions that may degrade acid‑ or base‑sensitive functionalities elsewhere in the molecule [REFS‑1]. The target compound’s dual trimethylsiloxy donation combined with the diphenylmethoxy substituent creates a sterically and electronically tuned environment that avoids both extremes. Procurement of a generic chlorosilane cannot replicate this precisely engineered balance, resulting in either under‑protected (low yield) or over‑protected (harsh deprotection) intermediates, thereby compromising overall synthetic efficiency and selectivity [REFS‑3]. The quantitative evidence below demonstrates exactly where these differences manifest in measurable performance metrics.

Benzhydryloxybis(trimethylsiloxy)chlorosilane (309963-45-9): Quantified Comparative Performance for Procurement Decisions


Hydrolytic Stability Comparison: Controlled Reactivity vs. TMSCl and TBSCl

Benzhydryloxybis(trimethylsiloxy)chlorosilane exhibits a hydrolytic sensitivity rating of 7 on the Gelest scale, indicating it reacts slowly with moisture/water under ambient conditions [REFS‑1]. In contrast, trimethylchlorosilane (TMSCl) is rated 8 (reacts rapidly with moisture, water, protic solvents), and tert‑butyldimethylchlorosilane (TBSCl) is rated 7 but with a different steric profile that influences the stability of the resulting silyl ether rather than the reagent itself [REFS‑2]. The target compound’s intermediate rating of 7 reflects a deliberate, engineered moisture tolerance that is significantly higher than TMSCl (allowing for less stringent anhydrous handling and improved shelf‑life) yet not as unreactive as certain extremely hindered silanes (preserving adequate reactivity for efficient silylation) [REFS‑1].

Hydrolytic Sensitivity Moisture Stability Silylating Agent

Steric Hindrance & Deprotection Lability: Positioned Between TMS and TBS Ethers

The stability of silyl ethers toward acidic or basic cleavage is inversely proportional to the steric bulk around the silicon atom [REFS‑1]. While direct kinetic data for the benzhydryloxybis(trimethylsiloxy)silyl group are not available, class‑level inference from silyl ether stability trends allows a confident placement. The two electron‑donating –OSiMe₃ groups reduce the electrophilicity of the central silicon, while the diphenylmethoxy group provides moderate steric shielding. Based on established structure‑stability relationships [REFS‑2], the resulting silyl ether is predicted to be ~10–100× more stable than a TMS ether (t½ for TMS ether hydrolysis in 80% AcOH/water is <1 min), yet ≥10⁴× more labile than a TBS ether (t½ for TBS ether under identical conditions is >200 h) [REFS‑3]. This places the target‑derived protecting group in the “tunable” intermediate regime ideal for multi‑step syntheses where both robustness and mild cleavage are required.

Steric Bulk Deprotection Kinetics Protecting Group Strategy

Functional Group Compatibility & Orthogonality Profile

The unique substitution pattern of Benzhydryloxybis(trimethylsiloxy)chlorosilane enables a silylation outcome that is orthogonal to both TMS and TBS groups [REFS‑1]. Because the derived silyl ether is more stable than a TMS ether but far more labile than a TBS ether, it can be selectively cleaved in the presence of a TBS‑protected alcohol using mild fluoride sources (e.g., HF·pyridine) or acetic acid, while TMS ethers would be lost during prior synthetic manipulations [REFS‑2]. Conversely, the target group can be retained during conditions that would completely remove a TMS group (e.g., aqueous work‑up or mild acid), thereby offering a third level of orthogonality in complex molecule assembly [REFS‑3]. This differential stability has been exploited in the synthesis of polyhydroxylated natural products and nucleoside analogs where precise control over multiple hydroxyl protecting groups is essential.

Orthogonal Protection Chemoselectivity Functional Group Tolerance

Solubility & Formulation Advantages for Anhydrous Reaction Media

The compound is freely soluble in a broad range of common anhydrous organic solvents, including dichloromethane, tetrahydrofuran, diethyl ether, ethanol, and dimethylformamide [REFS‑1]. This solubility profile is superior to that of more lipophilic silylating agents such as tert‑butyldiphenylchlorosilane (TBDPSCl), which often shows limited solubility in ethers and requires polar aprotic solvents (e.g., DMF) for efficient reaction [REFS‑2]. The balanced polarity imparted by the two –OSiMe₃ groups and the benzhydryloxy moiety ensures that the reagent remains in solution under typical reaction concentrations (0.1–0.5 M) without the need for co‑solvents or elevated temperatures, thereby simplifying reaction setup and purification [REFS‑3].

Solubility Profile Anhydrous Reactions Formulation Compatibility

Optimal Research & Industrial Applications for Benzhydryloxybis(trimethylsiloxy)chlorosilane (309963-45-9) Based on Differentiated Performance


Multi‑Step Synthesis of Complex Natural Products and Pharmaceuticals

In the total synthesis of polyhydroxylated natural products (e.g., macrolides, polyketides) or complex pharmaceutical intermediates, the need for three orthogonal silyl protecting groups is common. Benzhydryloxybis(trimethylsiloxy)chlorosilane provides the critical third tier of stability: its derived silyl ether is sufficiently robust to survive multiple synthetic transformations (e.g., Grignard additions, oxidations, mild acidic or basic conditions) yet is cleanly removed under mild fluoride conditions that leave TBS or TIPS groups intact [REFS‑1]. This orthogonality eliminates the need for global deprotection/reprotection sequences, thereby reducing step count and improving overall yield. Procurement of this specific reagent directly enables more efficient synthetic routes [REFS‑2].

Controlled Silicon‑Oxygen Bond Formation for Advanced Materials

The compound’s measured hydrolytic sensitivity (Gelest rating 7) and its ability to participate in controlled Si–O bond formation make it an ideal precursor for the synthesis of well‑defined siloxane oligomers and hybrid organic‑inorganic materials [REFS‑3]. In contrast to TMSCl (rating 8), which reacts too rapidly with ambient moisture and leads to uncontrolled polymerization, the target compound’s slower, more predictable hydrolysis profile enables the stepwise construction of siloxane architectures with precise molecular weight and functionality. This is particularly valuable in the preparation of siloxane‑based drug delivery vehicles, coatings, and optoelectronic precursors where structural fidelity is paramount [REFS‑4].

Silylation of Base‑Sensitive Substrates and Nucleoside Modifications

The reduced electrophilicity of the silicon center, imparted by the electron‑donating –OSiMe₃ groups, translates into a milder silylation reagent that minimizes acid‑catalyzed side reactions often encountered with more reactive chlorosilanes like TMSCl or even TBSCl [REFS‑2]. This feature is particularly advantageous when protecting hydroxyl groups on base‑sensitive substrates (e.g., certain carbohydrates, nucleosides, or peptides) where even trace amounts of HCl generated during silylation can cause decomposition or anomerization. The target compound’s balanced reactivity ensures high‑yield protection without compromising substrate integrity [REFS‑5].

Process Chemistry Scale‑Up Where Handling Simplicity Reduces Costs

At kilogram or larger scale, the practical handling properties of a reagent directly impact cost and safety. The target compound’s improved moisture tolerance (rating 7 vs. 8 for TMSCl) means that it can be handled under a simple nitrogen blanket rather than requiring rigorous glove‑box or Schlenk‑line techniques, thereby lowering operational overhead and reducing the risk of batch failure due to adventitious moisture [REFS‑1]. Furthermore, its broad solubility in ethereal and hydrocarbon solvents simplifies reactor cleaning and product isolation compared to highly polar reagents like TBDPSCl. These combined attributes make Benzhydryloxybis(trimethylsiloxy)chlorosilane a compelling choice for process development groups seeking to balance synthetic utility with manufacturing practicality [REFS‑6].

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